![molecular formula C23H29N3O3 B5626775 2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-N-methyl-2-oxo-N-(pyridin-3-ylmethyl)ethanamine](/img/structure/B5626775.png)
2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-N-methyl-2-oxo-N-(pyridin-3-ylmethyl)ethanamine
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Overview
Description
The compound "2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-N-methyl-2-oxo-N-(pyridin-3-ylmethyl)ethanamine" is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. Its structure contains several functional groups, including benzodioxol, piperidinyl, and pyridinyl moieties, which may contribute to its unique properties and reactivity.
Synthesis Analysis
The synthesis of complex molecules similar to the one often involves multi-step reactions, starting from simpler precursors. These procedures may include condensation reactions, cyclization, and functional group transformations, utilizing various reagents and catalysts to achieve the desired product with high specificity and yield (Gein et al., 2006).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the arrangement of its atoms and the spatial configuration of its functional groups. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods can provide insights into the molecule's conformation, stereochemistry, and electronic distribution, influencing its chemical behavior and interactions with other molecules (Bernauer et al., 1993).
Chemical Reactions and Properties
The compound's reactivity can be influenced by its functional groups, leading to various chemical reactions, such as nucleophilic substitutions, electrophilic additions, and redox reactions. These properties are essential for understanding its potential applications and interactions with biological systems or materials (Singh et al., 2019).
Physical Properties Analysis
Physical properties such as solubility, melting point, boiling point, and stability are crucial for the compound's handling, storage, and application in different environments. These properties can be determined experimentally and are influenced by the molecule's molecular weight, polarity, and intermolecular forces (Kodera et al., 1996).
Chemical Properties Analysis
The chemical properties of "2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-N-methyl-2-oxo-N-(pyridin-3-ylmethyl)ethanamine" include its acidity/basicity, reactivity towards different reagents, stability under various conditions, and potential for forming derivatives or complexes. Understanding these properties is crucial for its application in synthesis, catalysis, or as a ligand in coordination chemistry (Bays et al., 1989).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-[methyl(pyridin-3-ylmethyl)amino]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-23(12-18-6-7-20-21(11-18)29-17-28-20)8-4-10-26(16-23)22(27)15-25(2)14-19-5-3-9-24-13-19/h3,5-7,9,11,13H,4,8,10,12,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWCNOCXVGTSDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)CN(C)CC2=CN=CC=C2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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